![molecular formula C8H9NO3 B1406517 Methyl 5-hydroxy-3-methylpicolinate CAS No. 1211516-93-6](/img/structure/B1406517.png)
Methyl 5-hydroxy-3-methylpicolinate
Overview
Description
Methyl 5-hydroxy-3-methylpicolinate, commonly referred to as MHMP, is an organic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of picolinic acid, which is an important intermediate in the biosynthesis of many amino acids. MHMP has been found to have a wide range of biological and physiological effects, making it a promising candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MHMP will be discussed in
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Research has shown various methods for synthesizing compounds related to Methyl 5-hydroxy-3-methylpicolinate. For example, Deady et al. (1971) described general methods for synthesizing substituted methyl pyridinecarboxylates, which are closely related to Methyl 5-hydroxy-3-methylpicolinate, using readily available starting materials (Deady, Shanks, Campbell, & Chooi, 1971).
Chemical Reactions and Properties : Studies like that of Moore, Kirk, and Newmark (1979) have explored the chemical reactions of similar compounds, providing insights into the behavior of Methyl 5-hydroxy-3-methylpicolinate under different conditions. Their work on ammonolysis of related compounds contributes to understanding the chemical properties of Methyl 5-hydroxy-3-methylpicolinate (Moore, Kirk, & Newmark, 1979).
Potential Pharmacological and Biological Activity
Pharmacological Significance : While direct studies on Methyl 5-hydroxy-3-methylpicolinate may be limited, research on structurally related compounds provides insights. For instance, Patel and Patel (2017) synthesized a novel ligand with potential pharmacological importance, indicating possible applications for similar compounds in drug development (Patel & Patel, 2017).
Biological Interactions : Studies like that of Luo et al. (2005) on compounds derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a structure similar to Methyl 5-hydroxy-3-methylpicolinate, show potential biological interactions and effects. These studies provide a basis for understanding how Methyl 5-hydroxy-3-methylpicolinate might interact with biological systems (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).
Safety and Hazards
Future Directions
While there is limited information specifically on “Methyl 5-hydroxy-3-methylpicolinate”, research in the field of organic chemistry and drug discovery is ongoing. Future directions may include the synthesis and characterization of similar compounds, investigation of their biological activity, and their potential applications in medicine .
properties
IUPAC Name |
methyl 5-hydroxy-3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(10)4-9-7(5)8(11)12-2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTXLDWNFBIHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxy-3-methylpicolinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.